molecular formula C24H21FN4OS2 B2526028 N-(4-ethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923201-99-4

N-(4-ethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2526028
CAS No.: 923201-99-4
M. Wt: 464.58
InChI Key: GHTYQJDWYVPOJL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21FN4OS2 and its molecular weight is 464.58. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Researchers have been engaged in synthesizing innovative heterocycles incorporating thiadiazole moieties, exploring their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This research underscores the utility of such compounds in developing new pest management strategies, reflecting a broader interest in the application of complex organic molecules in agriculture (Fadda et al., 2017).

Anticancer Research

There is ongoing research into the anticancer potential of thiazole derivatives. Studies have shown that certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibit selective cytotoxicity towards human lung adenocarcinoma cells. This line of investigation is crucial for the development of new anticancer agents, highlighting the compound's relevance in medicinal chemistry (Evren et al., 2019).

Coordination Chemistry

The synthesis and characterization of novel coordination complexes based on pyrazole-acetamide derivatives have been explored for their antioxidant activities. This research contributes to the understanding of the complex's structural chemistry and its potential applications in creating antioxidants (Chkirate et al., 2019).

Molecular Stability and Drug Discovery

In the realm of drug discovery, the structural modification of heterocyclic compounds to improve metabolic stability is a significant area of research. Studies involving the replacement of benzothiazole rings with other heterocycles to mitigate metabolic deacetylation exemplify the compound's role in designing more stable and effective pharmacological agents (Stec et al., 2011).

Agricultural Chemistry

Research into novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has demonstrated their potential as herbicides, showcasing the importance of such compounds in developing new agricultural chemicals with specific actions against dicotyledonous plants (Xu et al., 2008).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4OS2/c1-3-16-4-10-19(11-5-16)27-21(30)14-31-22-13-12-20(28-29-22)23-15(2)26-24(32-23)17-6-8-18(25)9-7-17/h4-13H,3,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTYQJDWYVPOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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